molecular formula C8H11NO2S B157044 Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate CAS No. 137267-44-8

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate

Cat. No. B157044
M. Wt: 185.25 g/mol
InChI Key: ZZROUBISNMOASW-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which is a common motif in various biologically active compounds and pharmaceuticals. The ethyl group attached to the thiazole ring suggests that this compound could be an ester derivative, which may have implications for its reactivity and potential applications in synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy . Another derivative, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was synthesized and its crystal structure was characterized, indicating the formation of the compound in the monoclinic crystal system . Additionally, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These studies demonstrate the versatility of thiazole derivatives in synthetic chemistry and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using both experimental and theoretical methods. Density Functional Theory (DFT) calculations were used to optimize the molecular geometry and analyze the molecular electrostatic potential (MEP) map of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . The MEP map helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. The crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate revealed intermolecular interactions and molecular packing modes .

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions due to the presence of reactive sites in their structure. The synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate and its transformation into different substituted pyridine derivatives has been reported . This indicates the potential of thiazole derivatives to participate in cyclization reactions and the formation of complex heterocyclic systems. Furthermore, the reactivity of thiazole derivatives towards electrophilic reagents has been explored, leading to the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The thermodynamic parameters of the synthesized compounds suggest that their formation is exothermic and spontaneous at room temperature . The vibrational analysis and spectroscopic characterization provide insights into the bond lengths, bond angles, and other geometric parameters, which are in good agreement with theoretical predictions . The binding energy of intermolecular interactions, such as hydrogen bonding, has been calculated, indicating the stability of the dimeric forms in the solid state .

Scientific Research Applications

Electrochemical Applications

Tsuda, Stafford, and Hussey (2017) reviewed the progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures for electroplating and energy storage applications. This research highlights the potential use of thiazole derivatives in advanced electrochemical systems, although it does not directly mention Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate (Tsuda et al., 2017).

Cellulose Modification

Heinze et al. (2008) discussed the chemical modification of cellulose using ionic liquids (ILs) as reaction media, demonstrating the versatility of thiazole derivatives in modifying biopolymers. Although Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is not specifically mentioned, the use of ILs for cellulose modification underscores the broader application potential of related thiazole compounds in biopolymer engineering (Heinze et al., 2008).

Therapeutic Applications

Raut et al. (2020) focused on the development of benzofused thiazole derivatives as alternative antioxidant and anti-inflammatory agents. This study illustrates the therapeutic potential of thiazole derivatives in designing new drugs with desired biological activities (Raut et al., 2020).

Leoni, Locatelli, Morigi, and Rambaldi (2014) provided an overview of patented thiazole derivatives between 2008 and 2012, highlighting their applications as drugs with various therapeutic effects, including antioxidant and anti-inflammatory properties. This review underscores the significant interest in thiazole derivatives within the pharmaceutical industry (Leoni et al., 2014).

Material Science Applications

Chernyshev, Kravchenko, and Ananikov (2017) reviewed the synthesis of 5-Hydroxymethylfurfural (HMF) and its derivatives from plant biomass, emphasizing the role of thiazole derivatives in producing sustainable materials and fuels. This research highlights the application of thiazole compounds in green chemistry and sustainable material production (Chernyshev et al., 2017).

properties

IUPAC Name

ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZROUBISNMOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate

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